(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one
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Overview
Description
(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one is a chemical compound with the molecular formula C15H24O It is a derivative of octahydronaphthalene, characterized by the presence of three methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,2,3,4-tetrahydronaphthalene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation, resulting in the formation of the octahydronaphthalene core. Subsequent functionalization steps introduce the methyl groups and the ketone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of (4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the ketone group allows it to participate in hydrogen bonding and other interactions with biological macromolecules. The methyl groups may influence its hydrophobic interactions and overall molecular stability .
Comparison with Similar Compounds
Similar Compounds
(1R,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene:
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene: Another isomer with similar structural features but different stereochemistry.
Uniqueness
(4aR,8aS)-5,5,8a-Trimethyloctahydronaphthalen-2(1H)-one is unique due to its specific stereochemistry and the presence of three methyl groups and a ketone functional group.
Properties
CAS No. |
24222-51-3 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(4aR,8aS)-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H22O/c1-12(2)7-4-8-13(3)9-10(14)5-6-11(12)13/h11H,4-9H2,1-3H3/t11-,13+/m1/s1 |
InChI Key |
YZILXDJWJHJLAM-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CCC(=O)C2)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=O)C2)C)C |
Origin of Product |
United States |
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